Rhododendrol

Description

Properties

IUPAC Name |

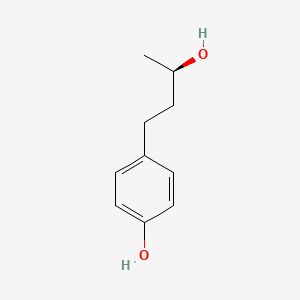

4-[(3R)-3-hydroxybutyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,11-12H,2-3H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUCGABQOMYVJW-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198211 | |

| Record name | Rhododendrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501-96-2 | |

| Record name | (αR)-4-Hydroxy-α-methylbenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhododendrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhododendrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 501-96-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHODODENDROL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97PTR2F3Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Paradox of a Promising Depigmenting Agent

An In-Depth Technical Guide on the Core Mechanism of Action of Rhododendrol in Melanocytes

Authored for Researchers, Scientists, and Drug Development Professionals

This compound (RD), chemically known as 4-(4-hydroxyphenyl)-2-butanol, is a phenolic compound initially lauded for its potent skin-whitening capabilities.[1][2] It was developed and incorporated into cosmetic formulations as a novel agent to treat hyperpigmentation by inhibiting melanin synthesis.[1][3] However, its widespread use led to an unexpected and serious adverse effect: a chemical-induced depigmentary disorder, often referred to as this compound-induced leukoderma.[1][2][4][5] This condition, characterized by the loss of skin pigment at and sometimes beyond the sites of application, prompted the withdrawal of RD-containing products and spurred intensive investigation into its precise mechanism of action.[1][3]

This guide provides a comprehensive technical overview of the complex and dualistic role of this compound within melanocytes. It moves beyond a simple description of its effects to elucidate the underlying biochemical and cellular pathways, offering a foundational resource for professionals in dermatology, pharmacology, and toxicology. The central theme is the paradoxical nature of this compound, which acts as both a competitive inhibitor and a substrate for tyrosinase, the rate-limiting enzyme in melanogenesis.[1][2] This dual functionality is the key to understanding both its intended depigmenting effect and its unintended melanocyte-specific cytotoxicity.

Section 1: The Dual-Action Mechanism of this compound at Tyrosinase

The interaction between this compound and tyrosinase is the critical initiating event that dictates its ultimate biological effect on melanocytes. Unlike many other depigmenting agents, RD's mechanism is not singular but bifurcates into two opposing pathways: inhibition and enzymatic conversion.

Competitive Inhibition of Tyrosinase: The Intended Depigmenting Effect

This compound was initially identified as a potent competitive inhibitor of tyrosinase.[1][2][4] It structurally mimics L-tyrosine, the natural substrate for the enzyme. By binding to the copper-containing active site of tyrosinase, this compound physically obstructs the binding of L-tyrosine, thereby preventing the initial catalytic steps of melanin synthesis.[1][2] This direct inhibition leads to a reduction in the production of dopaquinone, the precursor for all subsequent melanin variants (eumelanin and pheomelanin), resulting in a skin-lightening effect.

Tyrosinase Substrate Activity: The Unintended Cytotoxic Trigger

Paradoxically, while competing with L-tyrosine, this compound also serves as an efficient substrate for the tyrosinase enzyme.[2][6][7] This enzymatic conversion is the pivotal step that initiates a cascade of cytotoxic events specific to melanocytes, as tyrosinase is uniquely and highly expressed in these cells.

Tyrosinase hydroxylates this compound, converting it into highly reactive metabolites. The primary product is RD-quinone .[1][8][9][10] This unstable molecule can then undergo further reactions to form other toxic species, such as RD-catechol and RD-cyclic quinone .[1][9][10][11] These metabolites, not this compound itself, are the ultimate effectors of melanocyte damage.[2][6] This tyrosinase-dependent bioactivation explains the compound's selective toxicity towards melanocytes, while leaving other skin cells like keratinocytes and fibroblasts unharmed.[9][12]

Caption: Dual mechanism of this compound in melanocytes.

Section 2: The Downstream Cascade of Melanocyte Cytotoxicity

The generation of reactive RD metabolites inside the melanocyte triggers multiple interconnected stress pathways, culminating in cell death. This process is not instantaneous but rather a progressive failure of cellular homeostasis.

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

The metabolism of this compound by tyrosinase is a significant source of intracellular oxidative stress.[5] The reactive quinone and catechol metabolites can participate in redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals.[6][9][12] This surge in ROS overwhelms the cell's natural antioxidant defenses, such as glutathione (GSH).[6] The depletion of GSH and the direct damage caused by ROS to lipids, proteins, and DNA contribute significantly to cell injury.[8][13] Furthermore, studies have shown that exposure to ultraviolet (UV) radiation, particularly UVB, can enhance RD-induced cytotoxicity by further increasing ROS generation.[5][6]

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The reactive metabolites of this compound, particularly RD-quinone, readily form adducts with cellular proteins by binding to sulfhydryl groups on cysteine residues.[6][8][9][13] This binding can lead to protein denaturation and misfolding within the endoplasmic reticulum, the organelle responsible for protein synthesis and folding. The accumulation of these damaged proteins triggers the Unfolded Protein Response (UPR), a state known as ER stress.[2][5][6][7] Chronic or unresolved ER stress is a potent pro-apoptotic signal. Upregulation of ER stress markers, such as the CCAAT-enhancer-binding protein homologous protein (CHOP), has been observed in RD-treated melanocytes, directly linking the metabolic cascade to apoptotic pathways.[2][7][14]

Apoptosis and Melanocyte Depletion

The combined insults of overwhelming oxidative stress and chronic ER stress converge on the activation of apoptotic pathways. Evidence shows that this compound treatment leads to the activation of key executioner enzymes like caspase-3 in a tyrosinase-dependent manner.[2][7] This programmed cell death leads to the gradual elimination of melanocytes from the epidermis.[12] While some studies suggest a degree of reversibility after cessation of RD use, particularly if melanocyte stem cells in hair follicles remain viable, prolonged exposure can lead to permanent depigmentation.[3][15]

Caption: Downstream cytotoxic pathways triggered by RD metabolites.

Section 3: Immunological Involvement

While the primary mechanism of this compound-induced leukoderma is direct, tyrosinase-dependent cytotoxicity, there is evidence suggesting a secondary immunological component. The cellular damage and release of melanocyte-specific antigens from dying cells can potentially trigger an immune response.[4] This may explain why some individuals develop vitiligo-like lesions in areas where the product was not applied.[4] Studies have noted the presence of CD8+ T cells in lesional skin, suggesting a cell-mediated immune reaction against melanocytes may contribute to the progression and maintenance of the depigmentation in some cases.[4]

Section 4: Key Experimental Protocols

Investigating the mechanism of action of compounds like this compound requires a suite of robust in vitro and cellular assays. The following protocols provide a framework for dissecting the key events in RD-induced melanotoxicity.

Protocol 1: In Vitro Tyrosinase Activity Assay (Spectrophotometric)

This assay quantifies the direct inhibitory effect of this compound on tyrosinase activity in a cell-free system.

Principle: Tyrosinase oxidizes L-DOPA to dopachrome, which has a strong absorbance at 475 nm. The rate of dopachrome formation is proportional to enzyme activity. An inhibitor will reduce this rate.

Methodology:

-

Reagent Preparation:

-

Phosphate Buffer: 0.1 M Sodium Phosphate Buffer, pH 6.8.

-

Enzyme Solution: Mushroom Tyrosinase (e.g., 1000 units/mL) in Phosphate Buffer.

-

Substrate Solution: 2.5 mM L-DOPA in Phosphate Buffer (prepare fresh).

-

Test Compound: this compound stock solution (e.g., 100 mM in DMSO), serially diluted to desired concentrations in Phosphate Buffer.

-

Positive Control: Kojic Acid (a known tyrosinase inhibitor) at a concentration known to give significant inhibition (e.g., 50 µM).

-

-

Assay Setup (96-well plate):

-

Blank: 180 µL Phosphate Buffer + 20 µL L-DOPA.

-

Control (100% Activity): 160 µL Phosphate Buffer + 20 µL Tyrosinase + 20 µL L-DOPA.

-

Test Wells: 160 µL Test Compound (at various concentrations) + 20 µL Tyrosinase + 20 µL L-DOPA.

-

Positive Control Well: 160 µL Kojic Acid + 20 µL Tyrosinase + 20 µL L-DOPA.

-

-

Procedure: a. Add buffer, test compound/control, and enzyme solution to the respective wells. b. Pre-incubate the plate at 37°C for 10 minutes. c. Initiate the reaction by adding 20 µL of L-DOPA solution to all wells except the Blank. d. Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings every minute for 15-20 minutes.

-

Data Analysis: a. Calculate the rate of reaction (V = ΔAbs/min) for each well. b. Calculate the percentage of inhibition: % Inhibition = [(V_control - V_sample) / V_control] * 100 c. Plot % Inhibition vs. Log[this compound] to determine the IC50 value.

Caption: Experimental workflow for in vitro tyrosinase inhibition assay.

Protocol 2: Melanocyte Viability and Cytotoxicity Assay

This assay determines the concentration-dependent toxicity of this compound specifically on melanocytes.

Principle: The WST-1 or MTT assay is used to measure cell metabolic activity, which is an indicator of cell viability. A reduction in metabolic activity corresponds to cytotoxicity.

Methodology:

-

Cell Culture:

-

Culture human epidermal melanocytes (NHEM) or B16 melanoma cells in appropriate growth medium.

-

Seed cells into a 96-well plate at a density of ~5,000-10,000 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of this compound in the culture medium. Concentrations may range from 10 µM to 1 mM.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of RD.

-

Include a "vehicle control" (medium with DMSO, if used) and an "untreated control".

-

Tyrosinase-Dependence Control: In a parallel set of wells, co-treat cells with this compound and a tyrosinase inhibitor like phenylthiourea (PTU) to verify that cytotoxicity is tyrosinase-dependent.[2][7]

-

Incubate the plate for 24, 48, or 72 hours at 37°C.

-

-

Viability Measurement (WST-1 Assay): a. Add 10 µL of WST-1 reagent to each well. b. Incubate for 1-4 hours at 37°C until color development is sufficient. c. Shake the plate for 1 minute. d. Measure the absorbance at 450 nm with a reference wavelength of 650 nm.

-

Data Analysis: a. Subtract the background absorbance from all readings. b. Calculate cell viability: % Viability = (Abs_sample / Abs_untreated_control) * 100 c. Plot % Viability vs. Log[this compound] to determine the IC50 (concentration that inhibits 50% of cell viability).

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound, a depigmentation-inducing phenolic compound, exerts melanocyte cytotoxicity via a tyrosinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound‐induced leukoderma update I: Clinical findings and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical, cytological, and immunological mechanisms of this compound-induced leukoderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-(4-Hydroxyphenyl)-2-butanol (this compound)-induced melanocyte cytotoxicity is enhanced by UVB exposure through generation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound‐induced leukoderma update II: Pathophysiology, mechanisms, risk evaluation, and possible mechanism‐based treatments in comparison with vitiligo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 8. Biochemical Mechanism of this compound-Induced Leukoderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Effects of this compound and its metabolic products on melanocytic cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rhododenol Activates Melanocytes and Induces Morphological Alteration at Sub-Cytotoxic Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biochemical Mechanism of this compound-Induced Leukoderma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scilit.com [scilit.com]

- 15. Leukoderma induced by this compound is different from leukoderma of vitiligo in pathogenesis: A novel comparative morphological study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Rhododendrol Metabolism and Reactive Oxygen Species Generation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhododendrol (RD), chemically known as 4-(4-hydroxyphenyl)-2-butanol, is a phenolic compound initially developed as a competitive inhibitor of tyrosinase for use in skin-lightening cosmetics.[1][2] However, its widespread use was halted following an outbreak of leukoderma (skin depigmentation) in consumers, primarily at sites of repeated application.[2][3] This adverse effect revealed that RD's mechanism of action is far more complex than simple tyrosinase inhibition. Subsequent research has demonstrated that RD is not only an inhibitor but also a substrate for tyrosinase, the key enzyme in melanin synthesis.[1][4] This dual role leads to its metabolic activation within melanocytes, initiating a cascade of events that culminates in significant cellular toxicity.[1][3]

This in-depth technical guide provides a comprehensive exploration of the metabolic pathways of this compound and the subsequent generation of reactive oxygen species (ROS), which are central to its cytotoxic effects. We will delve into the enzymatic processes, the key reactive intermediates, and the downstream cellular consequences, offering field-proven insights and detailed experimental protocols for researchers in toxicology, dermatology, and drug development.

Section 1: The Metabolic Activation of this compound: A Tyrosinase-Dependent Pathway

The cytotoxicity of this compound is intrinsically linked to its metabolism, which is almost exclusively initiated by the enzyme tyrosinase within melanocytes.[5][6] This specificity explains why the cytotoxic effects are localized to these pigment-producing cells.[3] While RD was designed as a competitive inhibitor of tyrosinase, it also serves as an efficient substrate, a crucial factor in its toxicity.[1][4] Human tyrosinase is capable of oxidizing both the R(-) and S(+) enantiomers of RD.[7]

The metabolic activation begins with the tyrosinase-catalyzed oxidation of this compound to this compound-o-quinone (RD-quinone).[3][8] This is a highly reactive and unstable intermediate. The formation of this o-quinone is the pivotal step that triggers the downstream toxic events. The cytotoxicity of RD is significantly diminished in the presence of tyrosinase inhibitors or when tyrosinase expression is knocked down, highlighting the essential role of this enzyme.[1]

Key Metabolic Intermediates

Once formed, RD-quinone can undergo several rapid transformations, leading to a variety of secondary metabolites:

-

Cyclization: RD-quinone can be converted to 2-methylchromane-6,7-dione, also known as RD-cyclic quinone.[8]

-

Reaction with Water: It can also react with water to form RD-hydroxy-p-quinone.[8]

-

Formation of Catechols: Through redox reactions, RD-quinone can be converted to RD-catechol.[8][9] Autoxidation of the cyclized form, RD-cyclic catechol, has been shown to produce superoxide radicals.[8]

-

Polymerization: The quinone intermediates can polymerize to form melanin-like structures, referred to as RD-eumelanin and RD-pheomelanin.[3][5] These polymers themselves possess pro-oxidant properties.[3]

The following diagram illustrates the tyrosinase-dependent metabolic activation of this compound.

Section 2: The Molecular Engine of Toxicity: Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species is a cornerstone of this compound-induced cytotoxicity.[9][10] The metabolic intermediates of RD, particularly the quinones and catechols, are potent generators of ROS. There are two primary mechanisms through which RD metabolism leads to oxidative stress:

-

Redox Cycling of Quinones and Catechols: The quinone and catechol metabolites of this compound can undergo redox cycling, a process that generates superoxide radicals (O₂⁻).[8] For instance, the autoxidation of RD-cyclic catechol has been demonstrated to produce superoxide.[8] This initiates a cascade of ROS production, as superoxide can be converted to hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).[11][12]

-

Pro-oxidant Activity of RD-Melanins: The melanin-like polymers formed from RD-quinone intermediates, especially RD-eumelanin, exhibit significant pro-oxidant activity.[3][13] These polymers can deplete cellular antioxidants like glutathione (GSH) and cysteine, further exacerbating oxidative stress.[3][13]

Studies have confirmed the generation of hydroxyl radicals and singlet oxygen during the tyrosinase-catalyzed oxidation of this compound.[12][14] This increased intracellular ROS leads to widespread cellular damage.[6][10]

The following diagram illustrates the pathways of ROS generation following this compound metabolism.

Section 4: Experimental Protocols for ROS Detection and Analysis

Accurate measurement of intracellular ROS is critical for studying the mechanisms of this compound toxicity. Below are detailed protocols for common methods.

Protocol 1: Intracellular ROS Detection using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

Objective: To quantify total intracellular ROS levels in adherent melanocytes treated with this compound.

Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [15][16] Methodology:

-

Cell Seeding: Plate human epidermal melanocytes or B16F10 melanoma cells in a 24-well plate at a density that allows for 70-80% confluency after overnight incubation. [17]2. Treatment: Remove the culture medium and treat the cells with various concentrations of this compound (e.g., 100-500 µM) or a vehicle control. Incubate for the desired time period (e.g., 24 hours). A positive control, such as H₂O₂ (100 µM), should be included.

-

Probe Loading:

-

Prepare a 10 mM stock solution of DCFH-DA in DMSO. [16] * Just before use, dilute the stock solution in pre-warmed serum-free culture medium to a final working concentration of 10 µM. [16][18] * Remove the treatment medium and wash the cells once with serum-free medium. [16] * Add the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark. [16][18]4. Measurement:

-

Remove the DCFH-DA solution and wash the cells twice with phosphate-buffered saline (PBS). [16] * Add fresh PBS to each well. [16] * For Fluorescence Microscopy: Immediately visualize the cells using a fluorescence microscope with a standard FITC filter set. Capture representative images. [17] * For Quantitative Analysis: Use a fluorescence plate reader to measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~530 nm).

-

Protocol 2: Detection of Superoxide using Dihydroethidium (DHE)

Objective: To specifically detect superoxide radicals in live cells.

Principle: DHE is a fluorescent probe that is oxidized by superoxide radicals to form ethidium bromide, which intercalates with DNA and emits red fluorescence. [19] Methodology:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

-

Probe Loading:

-

Prepare a DHE stock solution in DMSO.

-

Dilute the stock solution in serum-free medium to a final working concentration (typically 2-10 µM).

-

Remove the treatment medium, wash the cells with serum-free medium, and add the DHE working solution.

-

Incubate at 37°C for 30 minutes in the dark.

-

-

Measurement:

-

Wash the cells with PBS.

-

Analyze immediately using a fluorescence microscope (Rhodamine or Texas Red filter set) or a flow cytometer.

-

Data Presentation

Quantitative data from ROS assays should be summarized in a clear, tabular format for easy comparison.

| Treatment Group | DCF Fluorescence (Arbitrary Units, Mean ± SD) | Fold Change vs. Control |

| Vehicle Control | 100 ± 8 | 1.0 |

| This compound (100 µM) | 185 ± 15 | 1.85 |

| This compound (300 µM) | 350 ± 25 | 3.50 |

| Positive Control (H₂O₂) | 420 ± 30 | 4.20 |

Conclusion

The toxicity of this compound is a clear example of mechanism-based toxicity, where the compound's interaction with its target enzyme, tyrosinase, leads to its metabolic activation into cytotoxic species. The process begins with the tyrosinase-dependent oxidation of this compound to a highly reactive o-quinone intermediate within melanocytes. [1][8]This triggers a cascade of detrimental events, including the depletion of crucial cellular antioxidants like glutathione, extensive covalent binding to proteins, and the generation of high levels of reactive oxygen species through redox cycling and the pro-oxidant activity of RD-derived melanin polymers. [3][8][13]The resulting oxidative and ER stress culminates in DNA damage and, ultimately, melanocyte apoptosis. [1][10]Understanding this detailed toxicological pathway is essential for the development of safer skin-lightening agents and for providing a deeper insight into the pathophysiology of chemically induced leukoderma. [2][20]

References

-

Okura, M., et al. (2014). This compound, a depigmentation-inducing phenolic compound, exerts melanocyte cytotoxicity via a tyrosinase-dependent mechanism. Pigment Cell & Melanoma Research, 27(5), 754-63. [Link]

-

Ito, S., et al. (2014). Tyrosinase-catalyzed oxidation of this compound produces 2-methylchromane-6,7-dione, the putative ultimate toxic metabolite: implications for melanocyte toxicity. Pigment Cell & Melanoma Research, 27(5), 744-53. [Link]

-

Ito, S., et al. (2015). Tyrosinase-catalyzed metabolism of this compound (RD) in B16 melanoma cells: production of RD-pheomelanin and covalent binding with thiol proteins. Journal of Dermatological Science, 80(1), 43-9. [Link]

-

Sasaki, M., & Tagami, H. (2015). Biochemical, cytological, and immunological mechanisms of this compound-induced leukoderma. Journal of Dermatological Science, 80(1), 2-7. [Link]

-

Yoshikawa, M., et al. (2018). 4-(4-Hydroxyphenyl)-2-butanol (this compound)-induced melanocyte cytotoxicity is enhanced by UVB exposure through generation of oxidative stress. Experimental Dermatology, 27(7), 754-762. [Link]

-

Ito, S., et al. (2014). Human tyrosinase is able to oxidize both enantiomers of this compound. Pigment Cell & Melanoma Research, 27(6), 1149-53. [Link]

-

Yamashita, T., et al. (2015). Effects of this compound and its metabolic products on melanocytic cell growth. Journal of Dermatological Science, 80(1), 36-42. [Link]

-

Lee, J., et al. (2019). Rhododenol Activates Melanocytes and Induces Morphological Alteration at Sub-Cytotoxic Levels. International Journal of Molecular Sciences, 20(22), 5693. [Link]

-

Ito, S., Wakamatsu, K., & Oja, V. (2018). Biochemical Mechanism of this compound-Induced Leukoderma. International Journal of Molecular Sciences, 19(2), 552. [Link]

-

Okubo, T., et al. (2020). Metabolism of Enantiomers of this compound in Human Skin Homogenate. Biological and Pharmaceutical Bulletin, 43(1), 138-144. [Link]

-

Lee, J., et al. (2019). Rhododenol Activates Melanocytes and Induces Morphological Alteration at Sub-Cytotoxic Levels. International Journal of Molecular Sciences, 20(22), 5693. [Link]

-

Fujiyama, T., & Honda, T. (2021). This compound-induced leukoderma update II: Pathophysiology, mechanisms, risk evaluation, and possible mechanism-based treatments in comparison with vitiligo. The Journal of Dermatology, 48(7), 969-978. [Link]

-

Tada, M., et al. (2017). Generation of hydroxyl radicals and singlet oxygen during oxidation of this compound and this compound-catechol. Journal of Clinical Biochemistry and Nutrition, 61(1), 24-29. [Link]

-

Lee, J., et al. (2016). Rhododenol and raspberry ketone impair the normal proliferation of melanocytes through reactive oxygen species-dependent activation of GADD45. Toxicology in Vitro, 32, 225-231. [Link]

-

Kasai, K., et al. (2014). This compound inhibits tyrosinase when estimated with L-tyrosine as a substrate. Journal of Dermatological Science, 76(2), 157-159. [Link]

-

Tada, M., et al. (2017). Generation of hydroxyl radicals and singlet oxygen during oxidation of this compound and this compound-catechol. Journal of Clinical Biochemistry and Nutrition, 61(1), 24-29. [Link]

-

Ito, S., Wakamatsu, K., & Oja, V. (2018). Biochemical Mechanism of this compound-Induced Leukoderma. International Journal of Molecular Sciences, 19(2), 552. [Link]

-

Tada, M., et al. (2017). Generation of hydroxyl radicals and singlet oxygen during oxidation of this compound and this compound-catechol. Journal of Clinical Biochemistry and Nutrition, 61(1), 24-29. [Link]

-

Kalyanaraman, B., et al. (2012). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Methods in Molecular Biology, 837, 1-35. [Link]

-

Eruslanov, E., & Kusmartsev, S. (2019). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments, (152), e60262. [Link]

-

ANT Bio. (2025). Cellular reactive oxygen species (ROS) assay strategy. [Link]

-

Fujiyama, T., & Honda, T. (2021). This compound-induced leukoderma update II: Pathophysiology, mechanisms, risk evaluation, and possible mechanism-based treatments in comparison with vitiligo. The Journal of Dermatology, 48(7), 969-978. [Link]

-

Chen, W., et al. (2017). Measurement of Intracellular Reactive Oxygen Species (ROS). Bio-protocol, 7(12), e2321. [Link]

Sources

- 1. This compound, a depigmentation-inducing phenolic compound, exerts melanocyte cytotoxicity via a tyrosinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical, cytological, and immunological mechanisms of this compound-induced leukoderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Tyrosinase-catalyzed metabolism of this compound (RD) in B16 melanoma cells: production of RD-pheomelanin and covalent binding with thiol proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-(4-Hydroxyphenyl)-2-butanol (this compound)-induced melanocyte cytotoxicity is enhanced by UVB exposure through generation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human tyrosinase is able to oxidize both enantiomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tyrosinase-catalyzed oxidation of this compound produces 2-methylchromane-6,7-dione, the putative ultimate toxic metabolite: implications for melanocyte toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of this compound and its metabolic products on melanocytic cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rhododenol and raspberry ketone impair the normal proliferation of melanocytes through reactive oxygen species-dependent activation of GADD45 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Generation of hydroxyl radicals and singlet oxygen during oxidation of this compound and this compound-catechol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biochemical Mechanism of this compound-Induced Leukoderma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Generation of hydroxyl radicals and singlet oxygen during oxidation of this compound and this compound-catechol [jstage.jst.go.jp]

- 15. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 17. antbioinc.com [antbioinc.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. How can ROS be measured or detected in living cells? | AAT Bioquest [aatbio.com]

- 20. This compound-induced leukoderma update II: Pathophysiology, mechanisms, risk evaluation, and possible mechanism-based treatments in comparison with vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of (R)- and (S)-Enantiomers of Rhododendrol

Introduction: The Paradox of a Promising Skin-Whitening Agent

Rhododendrol (RD), chemically known as 4-(4-hydroxyphenyl)-2-butanol, is a phenolic compound that gained significant commercial attention as a potent skin-lightening agent.[1] Its structural similarity to tyrosine suggested a compelling mechanism: competitive inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[2][3] This promise led to its incorporation into numerous cosmetic formulations. However, the widespread use of racemic this compound was unexpectedly linked to a significant outbreak of a depigmentary disorder, termed this compound-induced leukoderma.[4][5][6] This adverse effect, characterized by the destruction of melanocytes, prompted the withdrawal of these products and ignited intensive research into the compound's true biological activity.[7]

This guide provides an in-depth analysis of the complex molecular interactions of this compound, moving beyond its intended function to explore the mechanisms of its cytotoxicity. Crucially, we will dissect the distinct biological activities of its (R)- and (S)-enantiomers, revealing how stereochemistry dictates its metabolic fate and toxic potential. For researchers in dermatology, toxicology, and drug development, understanding this duality is paramount for designing safer and more effective agents that target melanogenesis.

The Core Mechanism: this compound as a Dual-Function Molecule

The foundational principle for understanding this compound's activity is its dual role as both a competitive inhibitor and a substrate for the tyrosinase enzyme. This paradoxical relationship is the primary driver of both its depigmenting efficacy and its melanocyte-specific toxicity.

-

Competitive Inhibition: this compound competes with the natural substrate, L-tyrosine, for binding to the active site of tyrosinase.[1] This action effectively blocks the initial step of melanogenesis, leading to a decrease in melanin production and the desired skin-lightening effect.

-

Substrate Activity and Bioactivation: Paradoxically, tyrosinase also recognizes this compound as a substrate, hydroxylating it to initiate a cascade of metabolic events.[8][9] This enzymatic conversion is not a detoxification step; rather, it is a bioactivation process that transforms the relatively benign parent compound into highly reactive and cytotoxic metabolites. The primary metabolite is RD-quinone, a highly electrophilic species that is the ultimate effector of melanocyte damage.[1][10][11][12] The entire cytotoxic cascade is, therefore, tyrosinase-dependent, which explains why the toxicity is exquisitely specific to melanocytes, the only cells expressing this enzyme in the skin.[3][8][13]

Stereospecificity: The Differential Biological Activities of (R)- and (S)-Rhododendrol

The commercial use of this compound involved a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. Subsequent research has demonstrated that these two stereoisomers are not biologically equivalent. They exhibit critical differences in their interaction with the key enzymes responsible for their metabolism in the skin: tyrosinase and alcohol dehydrogenase (ADH).

Interaction with Human Tyrosinase

Human tyrosinase is capable of oxidizing both the (R)- and (S)-enantiomers of this compound, meaning both can be converted into the toxic RD-quinone.[9][10] However, the efficiency of this conversion differs significantly. The (S)-(+)-enantiomer is a more readily accepted substrate for human tyrosinase than the (R)-(-)-enantiomer. This differential rate of bioactivation is a critical factor in their respective cytotoxic potentials.

| Enantiomer/Substrate | Relative Oxidation by Human Tyrosinase | Reference |

| (S)-(+)-Rhododendrol | More effectively oxidized than L-tyrosine | [9] |

| (R)-(-)-Rhododendrol | Less effectively oxidized than L-tyrosine | [9] |

| L-Tyrosine | Natural substrate (baseline) | [9] |

Table 1: Comparative oxidation rates of this compound enantiomers by human tyrosinase.

Metabolism by Skin Alcohol Dehydrogenase (ADH)

Beyond tyrosinase, other enzymes within the skin can metabolize this compound. Studies using human skin homogenates have shown that alcohol dehydrogenase (ADH) oxidizes this compound to its corresponding ketone, raspberry ketone. This metabolic pathway also exhibits stereoselectivity. The (S)-enantiomer is more readily oxidized by ADH, leading to its faster depletion, while the (R)-enantiomer is more resistant to this metabolic pathway and persists longer.[14][15]

| Enantiomer | Relative Consumption in Human Skin Homogenates (24h) | Reference |

| (S)-Rhododendrol | More depleted (preferentially metabolized by ADH) | [14][15] |

| (R)-Rhododendrol | Less depleted (more persistent) | [14][15] |

Table 2: Comparative consumption of this compound enantiomers in human skin homogenates.

The interplay of these findings suggests a complex scenario: while the (S)-enantiomer is more rapidly converted to the toxic quinone by tyrosinase, it is also more rapidly cleared by ADH. The (R)-enantiomer, being a poorer substrate for both enzymes, may persist longer within the melanocyte, potentially leading to a more sustained, low-level generation of toxic metabolites.

The Cascade of Melanocyte Cytotoxicity

The tyrosinase-mediated conversion of this compound to RD-quinone initiates a multi-pronged assault on melanocyte viability, involving direct chemical reactions, the induction of cellular stress pathways, and a potential secondary immune response.

-

Depletion of Cellular Antioxidants: The highly reactive RD-quinone readily forms adducts with intracellular nucleophiles, most notably the sulfhydryl groups of cysteine and glutathione (GSH).[10][12] GSH is a primary cellular antioxidant, and its depletion leaves the melanocyte vulnerable to oxidative damage.

-

Protein Damage and ER Stress: RD-quinone also binds to sulfhydryl groups on cellular proteins, leading to protein denaturation and the inactivation of essential enzymes.[10][16] This widespread protein damage triggers a severe endoplasmic reticulum (ER) stress response, a key pathway leading to apoptosis (programmed cell death).

-

Generation of Reactive Oxygen Species (ROS): The metabolic products of this compound, including the abnormal melanin polymer (RD-eumelanin), exhibit potent pro-oxidant activity.[10][11] This leads to the generation of reactive oxygen species (ROS), which cause further damage to lipids, proteins, and DNA. This oxidative stress is a major contributor to cell death and can be significantly enhanced by exposure to UV radiation.[10][17]

-

Immunological Response: The cellular damage and release of melanocyte-specific antigens can trigger a secondary immune response.[2] Studies have detected cytotoxic T-cells targeting melanocytes in patients with this compound-induced leukoderma, suggesting that an autoimmune component may be responsible for the vitiligo-like lesions that can appear on skin sites where the product was never applied.[2][8]

Key Experimental Methodologies

Validating the biological activity and cytotoxic potential of compounds like the this compound enantiomers requires a suite of robust in vitro assays. The following protocols provide a framework for investigation.

Protocol 1: In Vitro Tyrosinase Activity and Substrate Assay

This protocol determines if a compound acts as an inhibitor and/or a substrate for tyrosinase.

Causality: This assay is foundational. It directly tests the interaction with the key enzyme responsible for both the desired depigmenting effect and the toxic bioactivation. Using both L-DOPA (for dopachrome formation) and the test compound itself as substrates allows for the dissection of inhibitory versus substrate activity.

Methodology:

-

Reagents: Mushroom tyrosinase, L-DOPA, (R)-Rhododendrol, (S)-Rhododendrol, phosphate buffer (pH 6.8).

-

Inhibition Assay: a. Prepare a reaction mixture in a 96-well plate containing phosphate buffer and varying concentrations of the test enantiomer. b. Add L-DOPA to the wells. c. Initiate the reaction by adding mushroom tyrosinase. d. Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals using a microplate reader. e. Calculate the rate of reaction and determine the IC50 value for tyrosinase inhibition.

-

Substrate Assay: a. Prepare a reaction mixture containing phosphate buffer and the test enantiomer (e.g., (R)- or (S)-Rhododendrol). b. Initiate the reaction by adding mushroom tyrosinase. c. Monitor the reaction by HPLC to detect the formation of metabolites (e.g., RD-catechol) or by spectrophotometry to observe the formation of quinone products.[9]

Protocol 2: Melanocyte-Specific Cytotoxicity Assay

This protocol assesses the viability of melanocytes versus other skin cells after exposure to the test compounds.

Causality: This assay validates the melanocyte-specific nature of the toxicity. By comparing the effect on melanocytes (tyrosinase-positive) with keratinocytes or fibroblasts (tyrosinase-negative), it confirms that the cytotoxicity is dependent on the presence of the bioactivating enzyme.

Methodology:

-

Cell Lines: Normal Human Epidermal Melanocytes (NHEM), Normal Human Epidermal Keratinocytes (NHEK).

-

Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of (R)-Rhododendrol and (S)-Rhododendrol for 24-48 hours. c. After incubation, remove the treatment medium. d. Add a cell viability reagent (e.g., AlamarBlue, WST-1, or MTT) and incubate according to the manufacturer's instructions. e. Measure the absorbance or fluorescence using a microplate reader. f. Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each enantiomer on each cell type.[13][18]

Protocol 3: Intracellular ROS Detection

This protocol measures the generation of reactive oxygen species within cells following treatment.

Causality: This assay directly measures oxidative stress, a key mechanism of this compound-induced cell death. It provides a quantitative measure of one of the major downstream effects of RD-quinone formation.

Methodology:

-

Reagents: 2',7'-dichlorofluorescein diacetate (DCFH-DA) probe, cell culture medium, test compounds.

-

Procedure: a. Seed melanocytes in appropriate culture plates (e.g., 96-well black plates for fluorescence). b. Treat cells with (R)- and (S)-Rhododendrol for a predetermined time (e.g., 6-24 hours). Include a positive control (e.g., H₂O₂). c. Wash the cells with PBS and incubate them with DCFH-DA solution in the dark. The probe is deacetylated within the cell and fluoresces upon oxidation by ROS. d. After incubation, wash the cells again to remove excess probe. e. Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader or visualize using fluorescence microscopy.[17][18]

Conclusion and Future Directions

The case of this compound serves as a critical lesson in dermatological and toxicological research. It underscores that a compound's interaction with its biological target can be far more complex than initially predicted. While both (R)- and (S)-Rhododendrol inhibit tyrosinase, their simultaneous role as substrates for this enzyme leads to a tyrosinase-dependent bioactivation, generating cytotoxic quinones that trigger melanocyte death through oxidative and ER stress.

Key distinctions exist between the enantiomers: (S)-Rhododendrol is a better substrate for tyrosinase, suggesting a faster rate of toxic metabolite formation, while the (R)-enantiomer is more persistent in skin models. This stereochemical nuance is vital for drug development professionals aiming to design new tyrosinase inhibitors. The goal must be to create molecules that are potent inhibitors but poor substrates for the enzyme, thereby uncoupling the desired depigmenting effect from the devastating cytotoxic potential. Future research should focus on synthesizing and testing enantiomerically pure analogs of tyrosinase inhibitors, guided by the mechanistic insights gained from the comprehensive study of this compound.

References

-

Ito, S., et al. (2015). Biochemical, cytological, and immunological mechanisms of this compound-induced leukoderma. Journal of Dermatological Science. [Link][2]

-

Ito, S., & Wakamatsu, K. (2018). Biochemical Mechanism of this compound-Induced Leukoderma. International Journal of Molecular Sciences. [Link][16][19]

-

Ito, S., & Wakamatsu, K. (2018). Biochemical Mechanism of this compound-Induced Leukoderma. PMC. [Link][10]

-

Sasaki, M., & Taguchi, H. (2021). This compound‐induced leukoderma update II: Pathophysiology, mechanisms, risk evaluation, and possible mechanism‐based treatments in comparison with vitiligo. The Journal of Dermatology. [Link][8]

-

Ito, S., & Wakamatsu, K. (2018). Biochemical Mechanism of this compound-Induced Leukoderma. ResearchGate. [Link][11]

-

Nihei, K., et al. (2015). This compound glycosides as stereospecific tyrosinase inhibitors. Bioorganic & Medicinal Chemistry. [Link][20]

-

Matsunaga, K., et al. (2021). This compound‐induced leukoderma update I: Clinical findings and treatment. The Journal of Dermatology. [Link][4]

-

Nagata, T., et al. (2022). Metabolism of Enantiomers of this compound in Human Skin Homogenate. Metabolites. [Link][14]

-

Ito, S., et al. (2014). Human tyrosinase is able to oxidize both enantiomers of this compound. Pigment Cell & Melanoma Research. [Link][9]

-

Yoshikawa, M., et al. (2017). Clinical and epidemiological analysis in 149 cases of this compound-induced leukoderma. The Journal of Dermatology. [Link][5]

-

Matsunaga, K., et al. (2021). This compound-induced leukoderma update I: Clinical findings and treatment. PubMed. [Link][6]

-

Minematsu, T., et al. (2018). 4-(4-Hydroxyphenyl)-2-butanol (this compound)-induced melanocyte cytotoxicity is enhanced by UVB exposure through generation of oxidative stress. Experimental Dermatology. [Link][17]

-

Nagata, T., et al. (2022). Metabolism of Enantiomers of this compound in Human Skin Homogenate. PMC. [Link][15]

-

Ito, S., et al. (2014). Tyrosinase-catalyzed oxidation of this compound produces 2-methylchromane-6,7-dione, the putative ultimate toxic metabolite: implications for melanocyte toxicity. Pigment Cell & Melanoma Research. [Link][12]

-

Kasamatsu, S., et al. (2014). This compound, a depigmentation-inducing phenolic compound, exerts melanocyte cytotoxicity via a tyrosinase-dependent mechanism. Pigment Cell & Melanoma Research. [Link][3]

-

ResearchGate. (2014). Tyrosinase activity is required for the melanocyte cytotoxicity induced by this compound. ResearchGate. [Link][13]

-

Okura, M., et al. (2015). Effects of this compound and its metabolic products on melanocytic cell growth. Journal of Dermatological Science. [Link][18]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Biochemical, cytological, and immunological mechanisms of this compound-induced leukoderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a depigmentation-inducing phenolic compound, exerts melanocyte cytotoxicity via a tyrosinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound‐induced leukoderma update I: Clinical findings and treatment | Semantic Scholar [semanticscholar.org]

- 5. Clinical and epidemiological analysis in 149 cases of this compound-induced leukoderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-induced leukoderma update I: Clinical findings and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound‐induced leukoderma update II: Pathophysiology, mechanisms, risk evaluation, and possible mechanism‐based treatments in comparison with vitiligo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human tyrosinase is able to oxidize both enantiomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biochemical Mechanism of this compound-Induced Leukoderma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tyrosinase-catalyzed oxidation of this compound produces 2-methylchromane-6,7-dione, the putative ultimate toxic metabolite: implications for melanocyte toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Metabolism of Enantiomers of this compound in Human Skin Homogenate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biochemical Mechanism of this compound-Induced Leukoderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 4-(4-Hydroxyphenyl)-2-butanol (this compound)-induced melanocyte cytotoxicity is enhanced by UVB exposure through generation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of this compound and its metabolic products on melanocytic cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biochemical Mechanism of this compound-Induced Leukoderma [mdpi.com]

- 20. This compound glycosides as stereospecific tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Edged Sword: An In-depth Technical Guide to Rhododendrol's Interaction with the Tyrosinase Active Site

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhododendrol (RD), a phenolic compound once heralded as a promising skin-lightening agent, presents a fascinating case study in the complex interplay between enzyme inhibition and substrate activation. Its interaction with tyrosinase, the rate-limiting enzyme in melanogenesis, is a nuanced affair of competitive inhibition coupled with enzymatic conversion to cytotoxic metabolites. This duality is the cornerstone of both its depigmenting efficacy and the adverse effect of leukoderma observed in some users. This technical guide provides a comprehensive exploration of the molecular mechanisms governing this compound's engagement with the tyrosinase active site, offering field-proven insights for researchers in dermatology, toxicology, and pharmacology. We will delve into the kinetics of this interaction, the resultant cellular sequelae, and provide detailed protocols for the experimental elucidation of these phenomena.

Introduction: Tyrosinase and the Quest for Depigmenting Agents

Skin pigmentation, a primary defense against ultraviolet radiation, is orchestrated by the production and distribution of melanin. The enzymatic linchpin of this process is tyrosinase, a copper-containing monooxygenase.[1] It catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Consequently, the inhibition of tyrosinase has been a focal point in the development of cosmetic and therapeutic agents for hyperpigmentation disorders.[1] this compound emerged as a potent tyrosinase inhibitor and was incorporated into cosmetic formulations for its skin-whitening effects.[1] However, the subsequent reports of leukoderma in some individuals necessitated its withdrawal and spurred intensive investigation into its complex biochemical and cellular interactions.[1]

The Dichotomous Interaction: this compound as both Inhibitor and Substrate

The core of this compound's activity lies in its dualistic relationship with tyrosinase. It acts as both a competitive inhibitor, vying with the natural substrate L-tyrosine for binding to the active site, and as a substrate, undergoing enzymatic conversion to reactive species.[1]

Competitive Inhibition of Tyrosinase

This compound competitively inhibits mushroom tyrosinase, signifying that it directly binds to the enzyme's active site, thereby obstructing the binding of L-tyrosine.[1] This mode of inhibition is a direct contributor to the reduction of melanin synthesis. The competitive nature of this inhibition has been demonstrated through kinetic analyses, including the generation of Lineweaver-Burk plots.[2]

While a definitive Ki (inhibition constant) for this compound is not consistently reported across the literature, its competitive inhibition is well-documented. The apparent Michaelis constant (Km) for this compound as a substrate has been reported, further highlighting its interaction with the active site.[2] The IC50 value for this compound's inhibition of tyrosinase can vary depending on the experimental conditions, including the purity of the enzyme and the substrate used.[3] For instance, the IC50 for cytotoxicity in human melanocytes has been observed in the range of 0.17 to 0.8 mM.[1]

| Parameter | Enzyme Source | Substrate | Value | Reference |

| Inhibition Type | Mushroom Tyrosinase | L-Tyrosine | Competitive | [1] |

| Apparent Km (as substrate) | Mushroom Tyrosinase | This compound | 0.36 mM | [2] |

| Cytotoxicity IC50 | Human Melanocytes | - | 0.17 to 0.8 mM | [1] |

| Cytotoxicity IC50 | B16F1 Melanoma Cells | - | 671 µM | [1] |

This compound as a Tyrosinase Substrate: The Path to Cytotoxicity

Paradoxically, this compound also serves as a substrate for tyrosinase.[1] The enzyme hydroxylates this compound, initiating a cascade of reactions that produce several reactive metabolites.[1] The primary product is RD-quinone, which can then be converted to other toxic species such as RD-catechol and RD-cyclic quinone.[4] It is these tyrosinase-catalyzed conversion products that are believed to be the ultimate effectors of melanocyte toxicity.[4][5] Human tyrosinase has been shown to oxidize both enantiomers of this compound.[5]

The Tyrosinase Active Site: A Binuclear Copper Center

The active site of tyrosinase contains a binuclear copper center, where two copper ions are coordinated by histidine residues.[6][7] This dicopper center is crucial for the binding of molecular oxygen and the subsequent catalytic activity.[6] The interaction of inhibitors and substrates with these copper ions and surrounding amino acid residues is fundamental to the enzyme's function and inhibition.

dot

Caption: Signaling pathway of this compound-induced melanocyte cytotoxicity.

Conclusion and Future Perspectives

The interaction of this compound with the tyrosinase active site is a compelling example of the intricate and often unpredictable nature of enzyme-ligand interactions. Its ability to function as both a competitive inhibitor and a substrate underscores the importance of comprehensive preclinical evaluation for cosmetic and pharmaceutical agents. The tyrosinase-dependent bioactivation of this compound to cytotoxic metabolites provides a clear mechanistic basis for the observed leukoderma.

Future research should focus on obtaining a high-resolution co-crystal structure of this compound bound to the tyrosinase active site to definitively elucidate the binding interactions. Furthermore, a more precise determination of the kinetic parameters, including the Ki for competitive inhibition, will provide a more complete quantitative understanding of this interaction. A deeper exploration of the downstream cellular signaling pathways activated by this compound metabolites will also be crucial for developing strategies to mitigate potential adverse effects of future tyrosinase-modulating compounds. The study of this compound serves as a valuable lesson in the design and development of safe and effective agents targeting enzymatic pathways.

References

-

This compound inhibits tyrosinase when estimated with L-tyrosine as a substrate. ResearchGate. Available from: [Link]

-

Assay: Inhibition of mushroom tyrosinase using L-DOPA as substrate preincubated for 10 mins with substrate followed by enzyme addition measured after... ChEMBL. Available from: [Link]

-

Comparison of mushroom tyrosinase inhibitory abilities (IC50) among... ResearchGate. Available from: [Link]

-

Two‐dimensional diagram of the docking of DER with tyrosinase. Amino... ResearchGate. Available from: [Link]

-

Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives. Brieflands. Available from: [Link]

-

Optimization of L-DOPA and tyrosinase amount for tyrosinase-based TLC... ResearchGate. Available from: [Link]

-

The unravelling of the complex pattern of tyrosinase inhibition. Nature. Available from: [Link]

-

Human tyrosinase is able to oxidize both enantiomers of this compound. PubMed. Available from: [Link]

-

Tyrosinase-catalyzed oxidation of this compound produces 2-methylchromane-6,7-dione, the putative ultimate toxic metabolite: implications for melanocyte toxicity. PubMed. Available from: [Link]

-

Tyrosinase activity is required for the melanocyte cytotoxicity induced... ResearchGate. Available from: [Link]

-

Rhododenol Activates Melanocytes and Induces Morphological Alteration at Sub-Cytotoxic Levels. National Institutes of Health. Available from: [Link]

-

This compound, a depigmentation-inducing phenolic compound, exerts melanocyte cytotoxicity via a tyrosinase-dependent mechanism. PubMed. Available from: [Link]

-

Lineweaver–Burk plot for tyrosinase inhibition in the presence of... ResearchGate. Available from: [Link]

-

4-(4-Hydroxyphenyl)-2-butanol (this compound)-induced melanocyte cytotoxicity is enhanced by UVB exposure through generation of oxidative stress. PubMed. Available from: [Link]

-

Chemical synthesis and tyrosinase inhibitory activity of this compound glycosides. PubMed. Available from: [Link]

-

Lineweaver-Burk plots for inhibition of mushroom tyrosinase activity... ResearchGate. Available from: [Link]

-

Tyrosinase inhibitory activity, molecular docking studies and antioxidant potential of chemotypes of Lippia origanoides (Verbenaceae) essential oils. PLOS One. Available from: [Link]

-

Molecular Docking Studies and Anti-Tyrosinase Activity of Thai Mango Seed Kernel Extract. MDPI. Available from: [Link]

-

Variations in IC 50 Values with Purity of Mushroom Tyrosinase. MDPI. Available from: [Link]

-

An Updated Review of Tyrosinase Inhibitors. MDPI. Available from: [Link]

-

Molecular Modeling of the Multiple-Substrate Activity of the Human Recombinant Intra-Melanosomal Domain of Tyrosinase and Its OCA1B-Related Mutant Variant P406L. MDPI. Available from: [Link]

-

Estimation of Inhibitory Effect against Tyrosinase Activity through Homology Modeling and Molecular Docking. National Institutes of Health. Available from: [Link]

-

Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. MDPI. Available from: [Link]

-

Antioxidant activity, anti-tyrosinase activity, molecular docking studies, and molecular dynamic simulation of active compounds found in nipa palm vinegar. National Institutes of Health. Available from: [Link]

-

Scheme showing the tyrosinase-catalyzed oxidation of this compound (RD)... ResearchGate. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Tyrosinase-catalyzed oxidation of this compound produces 2-methylchromane-6,7-dione, the putative ultimate toxic metabolite: implications for melanocyte toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human tyrosinase is able to oxidize both enantiomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thieme-connect.de [thieme-connect.de]

- 7. Antioxidant activity, anti-tyrosinase activity, molecular docking studies, and molecular dynamic simulation of active compounds found in nipa palm vinegar - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Cellular Uptake and Subcellular Localization of Rhododendrol in Cutaneous Cells

Abstract

Rhododendrol (RD), a phenolic compound developed as a skin-lightening agent, was withdrawn from the market following reports of chemically-induced leukoderma[1][2]. This paradoxical outcome—a tyrosinase inhibitor causing melanocyte destruction—stems from its complex intracellular behavior. This technical guide provides an in-depth exploration of the cellular uptake and subcellular localization of this compound in skin cells. We will dissect the experimental methodologies required to trace RD's journey into the cell and pinpoint its site of action and metabolic activation. This document is intended for researchers, toxicologists, and drug development professionals investigating the mechanisms of small molecule interactions within the skin, offering a framework of field-proven insights and self-validating experimental designs.

Introduction: The Duality of this compound as a Tyrosinase Ligand

Skin pigmentation is governed by melanin, produced within specialized organelles called melanosomes in melanocytes. The rate-limiting enzyme in this process is tyrosinase[3]. This compound was initially prized for its ability to act as a competitive inhibitor of tyrosinase, binding to the enzyme's active site and preventing the conversion of L-tyrosine, thereby reducing melanin synthesis[3][4].

However, the clinical manifestation of leukoderma pointed to a more sinister mechanism than simple enzyme inhibition. Skin biopsies from affected individuals revealed a depletion of melanocytes, indicating a cytotoxic effect specific to these cells[5]. The core of RD's duality lies in the fact that it not only inhibits tyrosinase but also serves as an excellent substrate for it[3][4]. This enzymatic conversion within the melanocyte is the trigger for its toxicity, transforming the seemingly benign inhibitor into a potent cytotoxic agent. Understanding the pathway from extracellular application to intracellular metabolic activation is therefore paramount.

Foundational Strategy: Selecting the Appropriate Cellular Model

The choice of cellular model is a critical decision that dictates the relevance and translatability of experimental findings. The central hypothesis is that RD's cytotoxicity is tyrosinase-dependent; therefore, the model system must be validated for tyrosinase expression and activity.

-

Primary Human Epidermal Melanocytes (NHEM): These cells offer the highest physiological relevance. However, they exhibit significant donor-to-donor variability in tyrosinase activity and pigmentation levels, which must be characterized and controlled for[6]. Studies have shown that melanocytes with higher intrinsic tyrosinase activity are more susceptible to RD-induced damage[6].

-

Melanoma Cell Lines (e.g., B16-F1, MNT-1): These immortalized cell lines are highly proliferative and typically exhibit robust, consistent tyrosinase activity, making them ideal for mechanistic studies and initial screening. B16 cells have been successfully used to demonstrate that RD's cytotoxicity is abolished by tyrosinase knockdown via siRNA[4][7].

-

Keratinocyte/Melanocyte Co-cultures: These models better represent the epidermal-melanin unit and allow for the study of intercellular signaling[8][9][10]. Keratinocytes can influence melanocyte function and dendricity, potentially affecting melanosome (and thus RD metabolite) distribution[11]. This system is crucial for evaluating how the surrounding tissue environment might modulate RD's effects.

-

3D Skin Models (e.g., Melanoderm™): These models provide an in vivo-like architecture, incorporating both melanocytes and keratinocytes in a stratified epidermal structure. They are invaluable for confirming findings from monolayer cultures and have been used to show that RD treatment reduces melanocyte numbers while altering the morphology of surviving cells[8].

Expert Insight: The selection should be hierarchical. Initial mechanistic and dose-response studies are efficiently performed in melanoma lines. Key findings should then be validated in a panel of NHEM from donors with varying pigmentation to assess the impact of tyrosinase activity levels. Finally, co-culture or 3D models should be used to understand tissue-level effects.

Quantifying Cellular Uptake: Methodologies and Validation

While the exact transporters for this compound have not been fully elucidated, its nature as a small phenolic compound suggests that passive diffusion plays a significant role. However, protein-mediated transport cannot be ruled out. The primary goal of uptake experiments is to quantify the rate and extent of RD accumulation within the cell.

Experimental Protocol 1: Quantitative Cellular Uptake Assay

This protocol describes a method using a fluorescently-tagged analog of this compound. If a radiolabeled version ([³H]-RD or [¹⁴C]-RD) is available, it can be substituted for higher sensitivity and direct quantification.

-

Cell Seeding: Plate human melanocytes or B16-F1 melanoma cells in a 24-well plate at a density of 1 x 10⁵ cells/well. Allow cells to adhere and grow for 24-48 hours to reach ~80% confluency.

-

Preparation of Controls:

-

Negative Control: Wells with cells receiving only the vehicle (e.g., 0.1% DMSO).

-

Tyrosinase Inhibition Control: Pre-treat a subset of wells with 100 µM Phenylthiourea (PTU), a known tyrosinase inhibitor, for 24 hours prior to the assay[7]. This control is essential to test the hypothesis that tyrosinase activity is not directly required for initial cellular uptake.

-

-

Initiation of Uptake: Remove the culture medium and wash cells twice with pre-warmed phosphate-buffered saline (PBS). Add 500 µL of assay buffer (e.g., Hanks' Balanced Salt Solution) containing the desired concentration of fluorescently-labeled RD (e.g., 50 µM).

-

Time-Course Incubation: Incubate the plate at 37°C. At designated time points (e.g., 5, 15, 30, 60, 120 minutes), terminate the uptake in triplicate wells.

-

Termination and Lysis: To terminate, rapidly aspirate the assay buffer and wash the cell monolayer three times with ice-cold PBS to remove extracellular compound. Add 200 µL of cell lysis buffer (e.g., RIPA buffer) to each well and incubate on ice for 15 minutes.

-

Quantification:

-

Transfer the cell lysate to a microcentrifuge tube and clarify by centrifugation.

-

Measure the fluorescence of the supernatant using a plate reader at the appropriate excitation/emission wavelengths.

-

In a parallel set of wells, determine the total protein concentration using a BCA assay to normalize the fluorescence signal (fluorescence intensity per µg of protein).

-

-

Data Analysis: Plot the normalized fluorescence against time to determine the uptake kinetics.

| Treatment Group | Time (min) | Normalized Fluorescence (RFU/µg protein) |

| This compound | 5 | 150.4 ± 12.1 |

| 30 | 680.7 ± 45.3 | |

| 60 | 1150.2 ± 89.9 | |

| RD + PTU | 5 | 145.9 ± 15.8 |

| 30 | 665.3 ± 51.0 | |

| 60 | 1125.6 ± 95.2 | |

| Table 1: Representative data from a cellular uptake assay. The similar uptake rates in the presence and absence of a tyrosinase inhibitor (PTU) suggest that initial membrane transport is independent of enzymatic activity. |

Subcellular Localization: Pinpointing the Site of Metabolic Activation

Once inside the cell, the critical question is where RD localizes. Given that its cytotoxicity is tyrosinase-dependent, the primary organelle of interest is the melanosome , where tyrosinase is actively converting substrates[5]. The conversion of RD to reactive metabolites like RD-quinone within this organelle is the inciting event for cellular damage[5][12].

Experimental Protocol 2: Confocal Microscopy for Subcellular Co-localization

Confocal laser scanning microscopy is the gold standard for visualizing the intracellular location of molecules in intact cells[13][14]. This technique relies on co-localizing the signal from a fluorescently-labeled compound with fluorescent markers specific to different organelles.

-

Cell Preparation: Grow melanocytes on glass-bottom confocal dishes.

-

Organelle Labeling:

-

Melanosomes: Transfect cells with a plasmid encoding a fluorescently-tagged melanosomal protein (e.g., MART-1-GFP or Tyrp1-GFP) 24 hours prior to the experiment. Alternatively, use immunofluorescence staining with an antibody against a melanosomal marker post-fixation.

-

Endoplasmic Reticulum (ER): Use a fluorescent dye that specifically stains the ER (e.g., ER-Tracker™ Red) or transfect with an ER-resident fluorescent protein (e.g., Calreticulin-RFP).

-

-

Compound Incubation: Treat the cells with a fluorescent analog of this compound (with a spectrally distinct fluorophore, e.g., emitting in the blue or far-red spectrum) for a specified time (e.g., 1-4 hours).

-

Fixation and Mounting: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and mount with a mounting medium containing DAPI to stain the nucleus.

-

Imaging: Acquire images using a confocal microscope. Set up separate channels for DAPI (nucleus), the organelle marker (e.g., GFP for melanosomes), and the fluorescent RD analog.

-

Co-localization Analysis: Merge the acquired images. The overlap of pixels from the RD channel and the organelle marker channel (appearing as a new color, e.g., yellow from green and red overlap) indicates co-localization. Quantify the degree of overlap using software analysis tools (e.g., calculating Pearson's Correlation Coefficient).

Expert Insight: The choice of fluorophores is critical to minimize spectral bleed-through[13]. Always image single-stained controls to set the correct detection parameters. Live-cell imaging can also be performed to observe the dynamics of RD localization in real-time, though phototoxicity must be carefully managed.

The Cytotoxic Cascade: From Localization to Cell Death

The localization of RD to the melanosome initiates a cascade of cytotoxic events. The tyrosinase-catalyzed formation of RD-quinone is the critical step[5][12]. This highly reactive species can:

-

Form Protein Adducts: Covalently bind to cellular proteins, particularly those with sulfhydryl groups, leading to protein denaturation and inactivation[5].

-

Induce Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR). Prolonged ER stress leads to the up-regulation of pro-apoptotic factors like CHOP[4][15].

-

Generate Reactive Oxygen Species (ROS): The redox cycling of RD metabolites can generate ROS, leading to oxidative stress, which further damages cellular components[16].

This tyrosinase-dependent mechanism explains the melanocyte-specific toxicity of this compound. Cells lacking sufficient tyrosinase activity, such as keratinocytes and fibroblasts, are largely spared from its cytotoxic effects[5].

Conclusion and Future Directions

The case of this compound serves as a critical lesson in dermatological research and cosmetic science. It underscores that a compound's interaction with its target enzyme can be more complex than simple inhibition. The cellular uptake and subsequent subcellular localization to the melanosome are the key events that transform RD from a depigmenting agent into a melanocytotoxic one. The experimental frameworks provided in this guide—from selecting appropriate cell models to quantifying uptake and visualizing intracellular distribution—are essential tools for any researcher investigating the safety and efficacy of novel skin-active compounds. Future research should focus on identifying the specific membrane transporters involved in RD uptake and further characterizing the downstream immune responses that may contribute to the spreading of leukoderma beyond the application sites[17][18].

References

-

Matsunaga, K., et al. (2021). This compound‐induced leukoderma update I: Clinical findings and treatment. Journal of Dermatology. [Link]

-

Tokura, Y., et al. (2015). Biochemical, cytological, and immunological mechanisms of this compound-induced leukoderma. Journal of Dermatological Science. [Link]

-

Yoshikawa, M., et al. (2021). Improvement in the quality of life of patients with this compound‐induced leukoderma after camouflaging with dihydroxyacetone cream. The Journal of Dermatology. [Link]

-

Ito, S., et al. (2018). Biochemical Mechanism of this compound-Induced Leukoderma. International Journal of Molecular Sciences. [Link]

-

Sasaki, M., et al. (2014). This compound, a depigmentation-inducing phenolic compound, exerts melanocyte cytotoxicity via a tyrosinase-dependent mechanism. Pigment Cell & Melanoma Research. [Link]

-

Ito, S., et al. (2018). Biochemical Mechanism of this compound-Induced Leukoderma. MDPI. [Link]

-

Ando, H., et al. (2021). This compound-induced leukoderma update II: Pathophysiology, mechanisms, risk evaluation, and possible mechanism-based treatments in comparison with vitiligo. Journal of Dermatology. [Link]

-

Erfle, H. (2015). Confocal microscopy for intracellular co-localization of proteins. Methods in Molecular Biology. [Link]

-

Addgene. Fluorescent Protein Guide: Subcellular Localization. [Link]

-

Kasamatsu, S., et al. (2014). Depigmentation caused by application of the active brightening material, this compound, is related to tyrosinase activity at a certain threshold. Journal of Dermatological Science. [Link]

-

Erfle, H. (2015). Confocal Microscopy for Intracellular Co-Localization of Proteins. Springer Protocols. [Link]

-

van de Linde, S., et al. (2012). Fluorescence localization microscopy: The transition from concept to biological research tool. BioEssays. [Link]

-

Kentner, D., & Sourjik, V. (2010). Use of fluorescence microscopy to study intracellular signaling in bacteria. Annual Review of Microbiology. [Link]

-

Sasaki, M., et al. (2014). This compound, a depigmentation-inducing phenolic compound, exerts melanocyte cytotoxicity via a tyrosinase-dependent mechanism. Fujita Health University. [Link]

-

Ando, H., et al. (2021). This compound‐induced leukoderma update II: Pathophysiology, mechanisms, risk evaluation, and possible mechanism‐based treatments in comparison with vitiligo. PMC - NIH. [Link]

-

Kim, M., et al. (2019). Rhododenol Activates Melanocytes and Induces Morphological Alteration at Sub-Cytotoxic Levels. PMC - PubMed Central. [Link]

-

Yamashita, T., et al. (2015). Effects of this compound and its metabolic products on melanocytic cell growth. Journal of Dermatological Science. [Link]

-

Yoshimura, M., et al. (2016). Different effects of five depigmentary compounds, this compound, raspberry ketone, monobenzone, rucinol and AP736 on melanogenesis and viability of human epidermal melanocytes. Experimental Dermatology. [Link]

-

Sasaki, M., et al. (2014). Tyrosinase activity is required for the melanocyte cytotoxicity induced by this compound. ResearchGate. [Link]

-

Kasamatsu, S., et al. (2014). Depigmentation caused by application of the active brightening material, this compound, is related to tyrosinase activity at a certain threshold. Semantic Scholar. [Link]

-

Sasaki, M., et al. (2014). This compound, a Depigmentation-inducing Phenolic Compound, Exerts Melanocyte Cytotoxicity via a Tyrosinase-dependent Mechanism. ResearchGate. [Link]

-

Kim, M., et al. (2019). Rhododenol Activates Melanocytes and Induces Morphological Alteration at Sub-Cytotoxic Levels. PubMed. [Link]

-